molecular formula C11H10BrN3OS2 B285435 N-(5-bromopyridin-2-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide

N-(5-bromopyridin-2-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide

Cat. No. B285435
M. Wt: 344.3 g/mol
InChI Key: SWAWLVNICZRAGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-bromopyridin-2-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide, also known as BPTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPTA belongs to the class of thiazole-containing compounds that have been shown to exhibit various biological activities.

Mechanism of Action

The mechanism of action of N-(5-bromopyridin-2-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide is not fully understood. However, it has been suggested that N-(5-bromopyridin-2-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide may exert its biological activities by interacting with specific molecular targets. For example, N-(5-bromopyridin-2-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide has been shown to inhibit the growth of certain bacterial and fungal strains by disrupting their cell membranes. N-(5-bromopyridin-2-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide has also been shown to induce apoptosis in tumor cells by activating specific signaling pathways.
Biochemical and Physiological Effects:
N-(5-bromopyridin-2-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide has been shown to exhibit various biochemical and physiological effects. For example, N-(5-bromopyridin-2-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide has been shown to decrease the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes in cells. N-(5-bromopyridin-2-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide has also been shown to modulate the expression of genes involved in inflammation and immune response.

Advantages and Limitations for Lab Experiments

N-(5-bromopyridin-2-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent biological activities at low concentrations. However, N-(5-bromopyridin-2-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide also has some limitations. For example, its solubility in water is limited, which can make it difficult to use in certain assays. In addition, the mechanism of action of N-(5-bromopyridin-2-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for the study of N-(5-bromopyridin-2-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide. One potential area of research is the development of N-(5-bromopyridin-2-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide-based fluorescent probes for detecting metal ions in biological samples. Another potential area of research is the investigation of N-(5-bromopyridin-2-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide as a potential therapeutic agent for the treatment of neurodegenerative disorders. Further studies are also needed to elucidate the mechanism of action of N-(5-bromopyridin-2-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide and to identify its molecular targets.

Synthesis Methods

The synthesis of N-(5-bromopyridin-2-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide involves the reaction of 5-bromopyridine-2-carboxylic acid with thioacetic acid followed by the reaction with 4-methyl-2-aminothiazole. The resulting product is then treated with acetic anhydride to obtain N-(5-bromopyridin-2-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide. The purity and yield of N-(5-bromopyridin-2-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide can be improved by recrystallization and column chromatography.

Scientific Research Applications

N-(5-bromopyridin-2-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit antibacterial, antifungal, and antitumor activities. N-(5-bromopyridin-2-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide has also been investigated for its potential use as a fluorescent probe for detecting metal ions. In addition, N-(5-bromopyridin-2-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide has shown promise as a potential therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

Molecular Formula

C11H10BrN3OS2

Molecular Weight

344.3 g/mol

IUPAC Name

N-(5-bromopyridin-2-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C11H10BrN3OS2/c1-7-5-17-11(14-7)18-6-10(16)15-9-3-2-8(12)4-13-9/h2-5H,6H2,1H3,(H,13,15,16)

InChI Key

SWAWLVNICZRAGR-UHFFFAOYSA-N

SMILES

CC1=CSC(=N1)SCC(=O)NC2=NC=C(C=C2)Br

Canonical SMILES

CC1=CSC(=N1)SCC(=O)NC2=NC=C(C=C2)Br

Origin of Product

United States

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